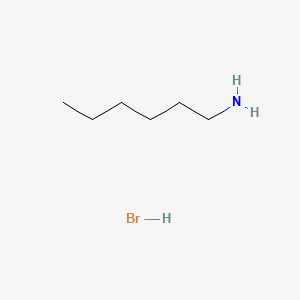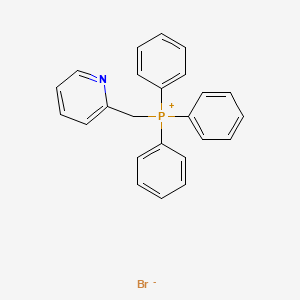
Triphenyl-(2-pyridinylmethyl)phosphonium bromide
Vue d'ensemble
Description
Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a chemical compound with the CAS Number: 73870-22-1 . It has a molecular weight of 434.32 and its IUPAC name is triphenyl (2-pyridinylmethyl)phosphonium bromide . The compound is typically stored at 4°C in a sealed storage, away from moisture .
Molecular Structure Analysis
The InChI code for Triphenyl-(2-pyridinylmethyl)phosphonium bromide is 1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a solid at room temperature . The compound should be stored at 4°C in a sealed storage, away from moisture .Applications De Recherche Scientifique
Chemosensors
The compound is used in the development of chemosensors, particularly for pH detection. Its structural features allow it to interact with various analytes, making it suitable for creating sensitive and selective sensors .
Antiviral Research
Researchers have explored the use of Triphenyl-(2-pyridinylmethyl)phosphonium bromide in antiviral research. It can serve as a precursor for synthesizing compounds that inhibit the protease activity of viruses like human cytomegalovirus (HCMV) .
Phase Transfer Catalysis
It finds application as a phase transfer catalyst in processes like ultrasound-assisted oxidative desulfurization of liquid fuels. This technique is crucial for removing sulfur compounds from fuels, thus reducing pollution .
Photopolymerization
Triphenyl-(2-pyridinylmethyl)phosphonium bromide can be used in photopolymerization processes. It acts as a photoinitiator, starting the polymerization process upon exposure to light, which is valuable in materials science .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 , which provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
triphenyl(pyridin-2-ylmethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCECZWKGWRJAFG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454856 | |
| Record name | AG-G-92843 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl-(2-pyridinylmethyl)phosphonium bromide | |
CAS RN |
73870-22-1 | |
| Record name | AG-G-92843 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






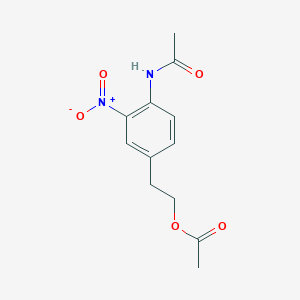


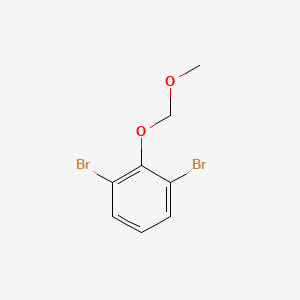
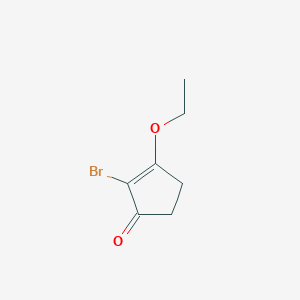

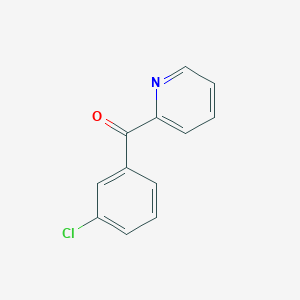
![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)


